Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate in the presence of a base.
Final coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapies and studying specific biological pathways .
Properties
Molecular Formula |
C21H33N3O2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
tert-butyl 4-[(5-methyl-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O2/c1-17-7-8-19(23-9-5-6-10-23)18(15-17)16-22-11-13-24(14-12-22)20(25)26-21(2,3)4/h7-8,15H,5-6,9-14,16H2,1-4H3 |
InChI Key |
DLJHVNOXISRFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)CN3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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